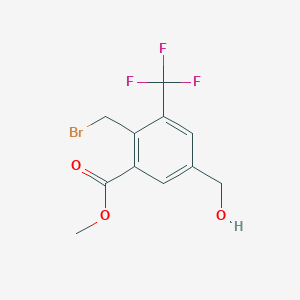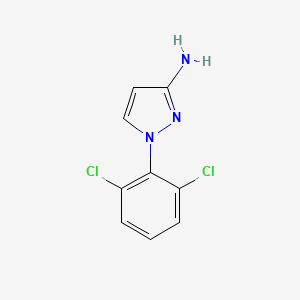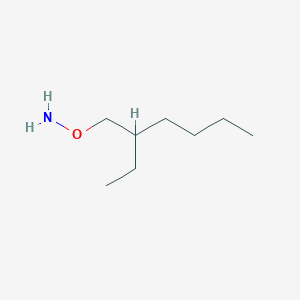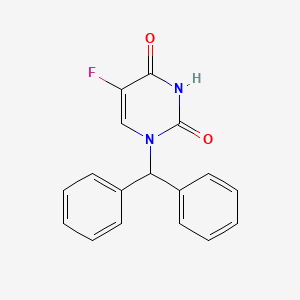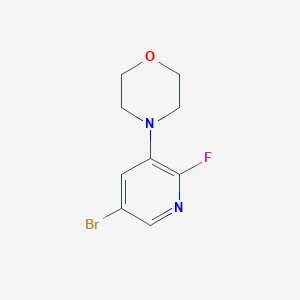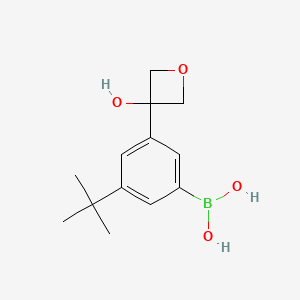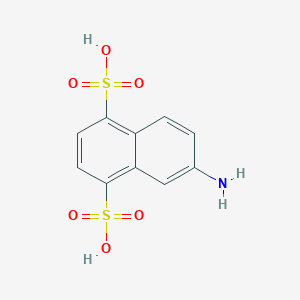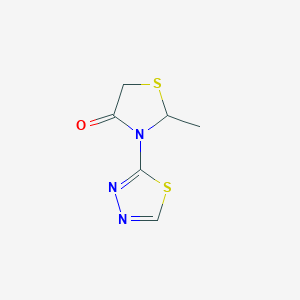
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- typically involves the reaction of thiourea with monochloroacetic acid, followed by cyclization with hydrazine derivatives . Another method includes the use of thiocyanate and alkyl isothiocyanate with hydrazide or acetamide, followed by treatment with ethyl bromoacetate and sodium acetate .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles, basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学研究应用
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as urease and acetylcholinesterase, which are crucial for various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its biological effects.
相似化合物的比较
属性
CAS 编号 |
91260-00-3 |
|---|---|
分子式 |
C6H7N3OS2 |
分子量 |
201.3 g/mol |
IUPAC 名称 |
2-methyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H7N3OS2/c1-4-9(5(10)2-11-4)6-8-7-3-12-6/h3-4H,2H2,1H3 |
InChI 键 |
IHFWQEMECIOYEY-UHFFFAOYSA-N |
规范 SMILES |
CC1N(C(=O)CS1)C2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



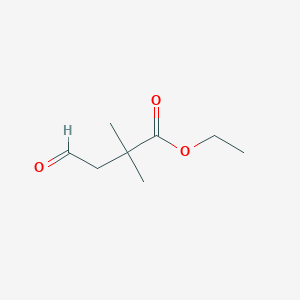
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)
